

Application Notes and Protocols: Hpk1-IN-34 in Combination with Checkpoint Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[1][3][4] This immunosuppressive function makes HPK1 a compelling target in immuno-oncology. By inhibiting HPK1, it is possible to enhance the body's natural anti-tumor immunity.

Hpk1-IN-34 is a potent inhibitor of HPK1 with an IC50 of less than 100 nM.[5] Preclinical studies have demonstrated that the pharmacological inhibition of HPK1 can enhance T-cell-mediated anti-tumor activity, both as a monotherapy and, more significantly, in combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies.[6][7][8] This combination strategy holds the promise of overcoming resistance to checkpoint blockade, particularly in tumors with low antigenicity.[7] These application notes provide an overview of the mechanism, key data, and experimental protocols for utilizing **Hpk1-IN-34** in combination with checkpoint inhibitors.

Mechanism of Action: Synergy of HPK1 Inhibition and Checkpoint Blockade







HPK1 acts as a brake on T-cell activation. Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, including SLP-76.[3][4][6] This phosphorylation leads to the degradation of SLP-76, thereby attenuating the TCR signal and reducing T-cell effector functions.[4][9]

Hpk1-IN-34 blocks the kinase activity of HPK1, preventing the phosphorylation of its substrates.[1] This action removes the "brake" on T-cell activation, leading to enhanced and sustained T-cell responses.[1]

Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed on tumor cells. This interaction normally leads to T-cell exhaustion and anergy.

The combination of **Hpk1-IN-34** and a checkpoint inhibitor results in a synergistic anti-tumor effect. HPK1 inhibition primes and invigorates T-cells, increasing their responsiveness to tumor antigens.[10] The concurrent blockade of the PD-1/PD-L1 axis then prevents the tumor from inactivating these newly activated T-cells, leading to a more robust and durable anti-tumor immune response.[8][11]

Data Presentation In Vitro Potency of HPK1 Inhibitors



Compound	IC50 (nM)	Assay Type	Reference	
Hpk1-IN-34	< 100	Not Specified	[5]	
GNE-1858	1.9	Kinase Assay	[12]	
XHS (piperazine analog)	2.6	Kinase Assay	[12]	
Compound K (BMS)	2.6	Kinase Assay	[12]	
Diaminopyrimidine carboxamide 22	0.061	Not Specified	[12]	
Substituted exomethylene- oxindole C17	0.05	Not Specified	[12]	
ISR-05	24,200	Kinase Inhibition Assay	[13][14]	
ISR-03	43,900	Kinase Inhibition Assay	[13][14]	
M074-2865	2,930	Kinase Inhibition Assay	[12]	

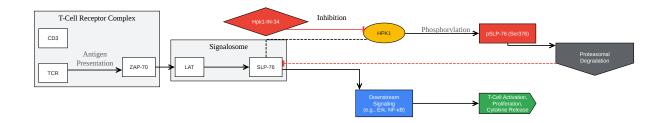
Preclinical In Vivo Efficacy of HPK1 Inhibitor Combination Therapy



Tumor Model	HPK1 Inhibitor	Checkpoint Inhibitor	Monotherap y TGI (%)	Combinatio n TGI (%)	Reference
CT26 Syngeneic Model	Unnamed Inhibitor (30 mg/kg p.o. BID)	anti-PD-1 (3 mg/kg i.p.)	42	95	[15]
1956 Sarcoma & MC38 Syngeneic Models	CompK (100 mpk BID)	anti-PD-1	Not specified	"Superb antitumor efficacy"	[10]

TGI: Tumor Growth Inhibition

Signaling Pathways and Experimental Workflow HPK1 Signaling Pathway in T-Cell Activation

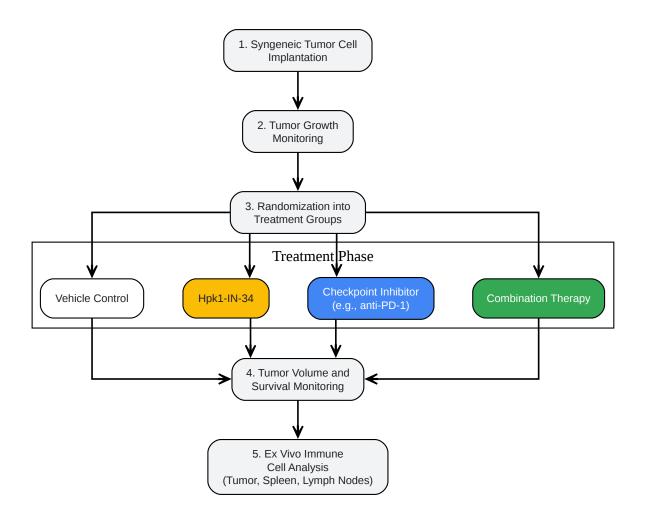


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Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.



Experimental Workflow for In Vivo Combination Studies

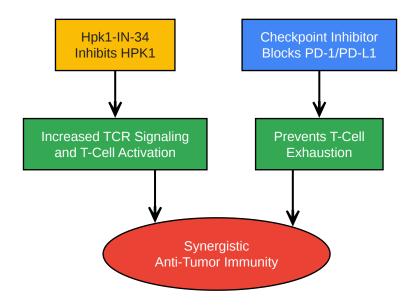


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Caption: A typical workflow for evaluating the in vivo efficacy of **Hpk1-IN-34** in combination with a checkpoint inhibitor.

Synergistic Mechanism of Action





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Caption: The synergistic anti-tumor effect of combining **Hpk1-IN-34** with a checkpoint inhibitor.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of Hpk1-IN-34 against HPK1.

Materials:

- Recombinant human HPK1 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate for HPK1)
- Hpk1-IN-34 (serially diluted)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates



Plate reader

Procedure:

- Prepare serial dilutions of **Hpk1-IN-34** in DMSO and then dilute in kinase buffer.
- Add HPK1 enzyme to the wells of a 384-well plate.
- Add the diluted **Hpk1-IN-34** or DMSO (vehicle control) to the wells.
- Incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate for 1 hour at room temperature.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Luminescence is measured using a plate reader.
- Calculate the percent inhibition for each concentration of Hpk1-IN-34 relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-Cell Activation and Cytokine Release Assay in Human PBMCs

Objective: To assess the effect of **Hpk1-IN-34** on T-cell activation and cytokine production.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
- Anti-CD3 and anti-CD28 antibodies



- Hpk1-IN-34 (serially diluted)
- Checkpoint inhibitor (e.g., anti-PD-1 antibody)
- ELISA kits for IFN-y and IL-2
- 96-well cell culture plates

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
- Pre-treat the cells with serial dilutions of **Hpk1-IN-34** for 1 hour.
- Add the checkpoint inhibitor at a fixed concentration.
- Stimulate the T-cells by adding soluble or plate-bound anti-CD3 and anti-CD28 antibodies.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Collect the supernatant for cytokine analysis.
- Quantify the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according to the manufacturer's protocols.
- Analyze the dose-dependent effect of Hpk1-IN-34 on cytokine production in the presence and absence of the checkpoint inhibitor.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of **Hpk1-IN-34** in combination with a checkpoint inhibitor in a preclinical model.

Materials:

6-8 week old female C57BL/6 or BALB/c mice (depending on the tumor model)



- Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, or CT26 colon carcinoma for BALB/c)
- Hpk1-IN-34 formulated for oral or intraperitoneal administration
- Anti-mouse PD-1 or anti-mouse PD-L1 antibody
- Vehicle control for Hpk1-IN-34
- Isotype control antibody for the checkpoint inhibitor
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject 1 x 10⁶ tumor cells into the right flank of the mice.
- · Monitor tumor growth daily using calipers.
- When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups:
 - Vehicle + Isotype control
 - Hpk1-IN-34 + Isotype control
 - Vehicle + anti-PD-1/PD-L1 antibody
 - Hpk1-IN-34 + anti-PD-1/PD-L1 antibody
- Administer Hpk1-IN-34 and the checkpoint inhibitor according to a predetermined dosing schedule (e.g., Hpk1-IN-34 daily by oral gavage, anti-PD-1 twice a week by intraperitoneal injection).
- Measure tumor volume every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health as indicators of toxicity.



- Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration.
- At the end of the study, mice can be euthanized, and tumors, spleens, and lymph nodes can be harvested for ex vivo analysis (e.g., flow cytometry to analyze immune cell infiltration).
- Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.

Conclusion

Hpk1-IN-34 is a valuable tool for investigating the role of HPK1 in anti-tumor immunity. The combination of **Hpk1-IN-34** with checkpoint inhibitors represents a promising therapeutic strategy to enhance the efficacy of immunotherapy. The protocols outlined above provide a framework for researchers to explore the synergistic effects of this combination in both in vitro and in vivo settings. Careful experimental design and execution are crucial for obtaining robust and reproducible data to advance our understanding and application of HPK1 inhibition in cancer therapy.

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